Ethyl 2-amino-4,4,4-trifluorobutanoate
Overview
Description
Ethyl 2-amino-4,4,4-trifluorobutanoate is an organic compound with the molecular formula C6H10F3NO2 It is a derivative of butanoic acid, where the hydrogen atoms on the fourth carbon are replaced by fluorine atoms, and an amino group is attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4,4,4-trifluorobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process can be summarized as follows:
- Formation of a Ni(II) complex with glycine Schiff base.
- Alkylation of the Ni(II) complex with trifluoromethyl iodide.
- Disassembly of the alkylated Ni(II) complex to reclaim the chiral auxiliary and obtain 2-amino-4,4,4-trifluorobutanoic acid.
- Conversion of 2-amino-4,4,4-trifluorobutanoic acid to its ethyl ester form .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques, ensuring high yield and purity. The use of recyclable chiral auxiliaries and efficient reaction conditions are crucial for cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-4,4,4-trifluorobutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives
Scientific Research Applications
Ethyl 2-amino-4,4,4-trifluorobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in the development of pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl 2-amino-4
Properties
IUPAC Name |
ethyl 2-amino-4,4,4-trifluorobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAJBKDTUWYBQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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